1-(2-Methyl-1,2-dihydropyridin-3-yl)ethanone
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Overview
Description
1-(2-Methyl-1,2-dihydropyridin-3-yl)ethanone is an organic compound with a unique structure that includes a dihydropyridine ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methyl-1,2-dihydropyridin-3-yl)ethanone typically involves the reaction of 2-methyl-1,2-dihydropyridine with ethanone derivatives under controlled conditions. One common method involves the use of catalysts such as palladium or platinum to facilitate the reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and advanced purification techniques, such as chromatography, helps in obtaining the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methyl-1,2-dihydropyridin-3-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted ethanone derivatives.
Scientific Research Applications
1-(2-Methyl-1,2-dihydropyridin-3-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-1,2-dihydropyridin-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
- 1-(2-Methylpyridin-3-yl)ethanone
- 1-(2-Methyl-1,3-oxathiolan-2-yl)ethanone
- 1-(2-Ethyl-1,3-dihydroinden-2-yl)ethanone
Comparison: 1-(2-Methyl-1,2-dihydropyridin-3-yl)ethanone is unique due to its dihydropyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C8H11NO |
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Molecular Weight |
137.18 g/mol |
IUPAC Name |
1-(2-methyl-1,2-dihydropyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H11NO/c1-6-8(7(2)10)4-3-5-9-6/h3-6,9H,1-2H3 |
InChI Key |
YNEUUKAEQDTHGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=CC=CN1)C(=O)C |
Origin of Product |
United States |
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